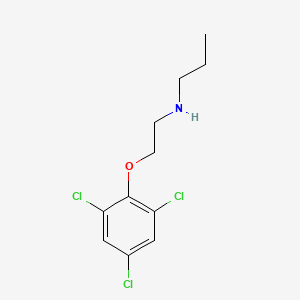
N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine
Übersicht
Beschreibung
“N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine” is a metabolite of Prochloraz, which is a widely used imidazole fungicide . It has a molecular formula of C11H14Cl3NO and a molecular weight of 282.59 .
Synthesis Analysis
The synthesis of “N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine” involves the reaction of 2-(2,4,6-trichlorophenoxy)ethyl chloride with an appropriate excess of propylamine. The reaction is carried out in an amination kettle, stirred and heated to a certain temperature, and allowed to react for 8-10 hours. After the reaction is complete, the product is obtained by decompressing the material, using alkali to destroy the formed amine salt, recovering propylamine, washing with water and toluene extraction, and the oil layer is distilled under reduced pressure .Molecular Structure Analysis
The molecular structure of “N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine” consists of a propylamine group attached to a trichlorophenoxy group via an ethyl bridge .Physical And Chemical Properties Analysis
“N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine” is a colorless oily liquid. It is insoluble in water but soluble in organic solvents such as alcohol, benzene, and ether .Wissenschaftliche Forschungsanwendungen
Conformational Analysis
- Crystal Structures : Research has analyzed crystal structures of related compounds, providing insights into their conformation in different environments. These analyses are essential for understanding the molecular geometry and potential applications in material science and pharmaceuticals (Nitek et al., 2020).
Ligand Design for Metal Ions
- Hexadentate N3O3 Amine Phenols : Studies have focused on the synthesis and characterization of N3O3 amine phenols, useful as ligands for Group 13 metal ions. This is significant for developing new metal complexes with potential applications in catalysis and material science (Liu et al., 1993).
Catalysis
- Catalyst Design : Investigations have been conducted on using related compounds as catalysts for formylation reactions. This research is critical for the development of novel, green catalytic processes in organic synthesis (Ghorbani‐Choghamarani & Akbaripanah, 2012).
Drug Formulation
- Pharmaceutical Dosage Form : Studies have explored the use of similar compounds in the design of pharmaceutical dosage forms, particularly focusing on the dissolution behavior and drug release mechanisms. This is crucial for the development of new drug delivery systems (Khanna et al., 1969).
Organic Solvent Solubility
- Solubility Studies : Research has been conducted on the solubility of related compounds in various organic solvents. Understanding solubility is vital for applications in chemical synthesis and formulation (Lei et al., 2011).
Dental Applications
- Dental Resin Systems : Investigations into the synthesis and application of similar compounds in dental resin systems have been conducted. This research is important for advancing dental material technology (Nie & Bowman, 2002).
Polymer Science
- Polymerization Initiators : Studies have focused on the use of related compounds as initiators in polymerization processes. This research is crucial for developing new polymers with specific properties (Moreno et al., 2017).
Synthesis of Complex Molecules
- Synthesis of Heterocyclic Compounds : There has been significant research on synthesizing complex molecules like heterocyclic compounds using related chemicals. This is vital for the development of new organic compounds with potential pharmaceutical applications (Lu et al., 2001).
Safety and Hazards
Wirkmechanismus
Target of Action
N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine is a metabolite of Prochloraz , which is a widely used imidazole fungicide . The primary targets of this compound are likely to be similar to those of Prochloraz, which are the enzymes involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
Given its relationship to prochloraz, it can be inferred that it may inhibit the biosynthesis of ergosterol . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . Ergosterol is crucial for maintaining the fluidity and integrity of fungal cell membranes. By inhibiting the enzymes involved in ergosterol biosynthesis, the compound disrupts the structure of the cell membrane, leading to leakage of cell contents and ultimately cell death .
Result of Action
The primary result of the action of N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine is the disruption of the fungal cell membrane due to the inhibition of ergosterol biosynthesis . This leads to the leakage of cell contents and ultimately cell death .
Eigenschaften
IUPAC Name |
N-[2-(2,4,6-trichlorophenoxy)ethyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl3NO/c1-2-3-15-4-5-16-11-9(13)6-8(12)7-10(11)14/h6-7,15H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFQSOIBYICELN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCOC1=C(C=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90891606 | |
| Record name | N-[2-(2,4,6-trichlorophenoxy)ethyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine | |
CAS RN |
67747-01-7 | |
| Record name | N-[2-(2,4,6-Trichlorophenoxy)ethyl]-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67747-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-(2,4,6-Trichlorophenoxy)ethyl)propylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067747017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(2,4,6-trichlorophenoxy)ethyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(2,4,6-trichlorophenoxy)ethyl]propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B1228048.png)
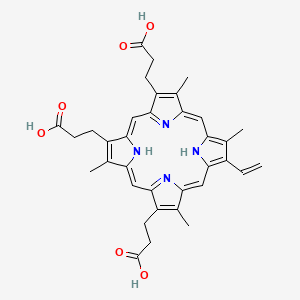

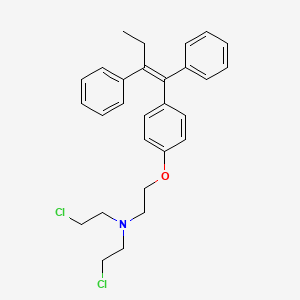


![4-[2-[[1-(2-Oxolanylmethyl)-5-phenyl-2-imidazolyl]thio]ethyl]morpholine](/img/structure/B1228061.png)
![6-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine](/img/structure/B1228062.png)
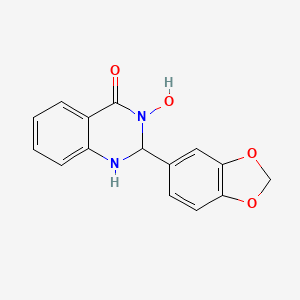
![2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B1228065.png)
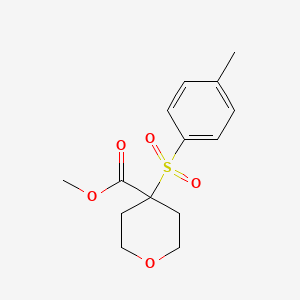

![2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B1228072.png)